molecular formula C5H3ClN2O3 B1465010 6-Chloro-2-nitropyridin-3-ol CAS No. 887471-39-8

6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010
CAS No.: 887471-39-8
M. Wt: 174.54 g/mol
InChI Key: GTCNAHJEWXSQIS-UHFFFAOYSA-N
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Description

6-Chloro-2-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3ClN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 6th position with a chlorine atom, at the 2nd position with a nitro group (-NO2), and at the 3rd position with a hydroxyl group (-OH) .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 174.54 g/mol . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

Spectroscopic Analysis and Optical Properties

Research on compounds similar to 6-Chloro-2-nitropyridin-3-ol, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has focused on their structural analysis using X-ray, IR, NMR, and electronic spectroscopy. These compounds exhibit specific absorption and fluorescence properties, making them valuable in the study of optical properties and interactions in various solvents (Jukić et al., 2010).

Molecular Structure and Conformation

Studies on derivatives of this compound have involved detailed vibrational spectroscopic analysis, quantum chemical calculations, and conformation analysis. These investigations provide insights into the molecular structure, stability, charge delocalization, and reactive sites of these molecules (Arjunan et al., 2012).

Electronic Properties and Reactivity

Research has also focused on the electronic properties and reactivity of compounds similar to this compound. This includes studies on HOMO-LUMO energies, molecular electrostatic potential maps, and global descriptors, which are crucial in understanding the electronic behavior and potential chemical reactivity of these compounds (Velraj et al., 2015).

Synthesis and Structural Analysis

Various synthesis methods have been explored for compounds related to this compound. These methods, including novel protocols and structural determinations through X-ray diffraction, are key to understanding the synthesis pathways and structural characteristics of these compounds (Tranfić et al., 2011).

Molecular Packing and Crystallography

The molecular packing and crystallographic properties of chloronitropyridine isomers have been studied, revealing insights into the non-centrosymmetric space groups and molecular interactions. This research is significant in understanding the three-dimensional structures and molecular interactions of these compounds (Merritt & Tanski, 2018).

Safety and Hazards

6-Chloro-2-nitropyridin-3-ol is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-nitropyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit the growth of certain microorganisms, making it useful as a surface disinfectant and preservative . The compound interacts with microbial enzymes, disrupting their normal function and leading to the inhibition of microbial growth. Additionally, this compound can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In microbial cells, it inhibits growth by interfering with enzyme activity and protein function . In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, preventing the catalysis of essential biochemical reactions . The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions but can degrade under high temperatures, strong acids, or strong bases . Over time, the degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause toxic effects, including oxidative stress, enzyme inhibition, and disruption of metabolic pathways . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular components . The compound may also affect metabolic flux by altering the activity of key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these specific locations, where it can exert its biochemical effects. For example, its interaction with mitochondrial enzymes can affect energy production and induce oxidative stress.

Properties

IUPAC Name

6-chloro-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCNAHJEWXSQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699622
Record name 6-Chloro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887471-39-8
Record name 6-Chloro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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